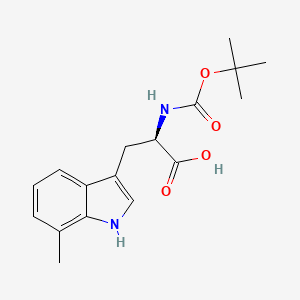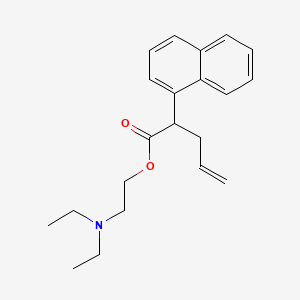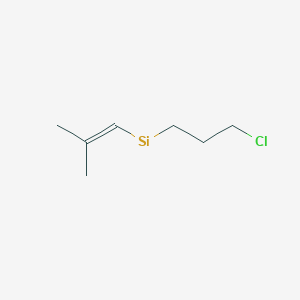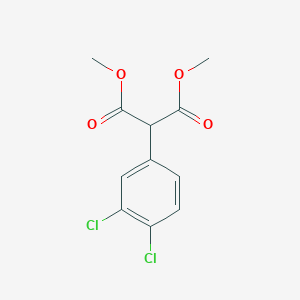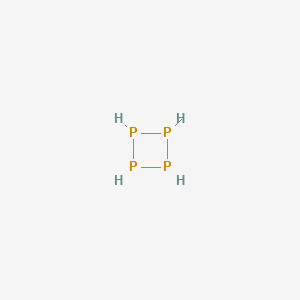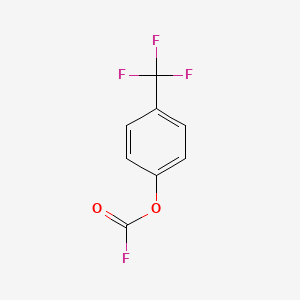
3,4,4-Trimethylpent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4-Trimethylpent-1-ene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is also known by its IUPAC name, 3,4,4-Trimethyl-1-pentene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4,4-Trimethylpent-1-ene can be synthesized through various methods. One common approach involves the catalytic hydroformylation of branched alkenes. This process typically employs a rhodium catalyst and involves the addition of hydrogen and carbon monoxide to the alkene, resulting in the formation of aldehydes .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic cracking of hydrocarbons. This method involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,4-Trimethylpent-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols or ketones.
Reduction: This reaction involves the addition of hydrogen to the compound, typically resulting in the formation of alkanes.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens like chlorine (Cl2) and bromine (Br2).
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Wissenschaftliche Forschungsanwendungen
3,4,4-Trimethylpent-1-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving alkenes.
Medicine: It is used in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of adhesives, sealants, and other chemical products
Wirkmechanismus
The mechanism of action of 3,4,4-Trimethylpent-1-ene involves its interaction with various molecular targets and pathways. For example, in catalytic hydroformylation, the compound interacts with a rhodium catalyst, leading to the formation of an alkyl-rhodium intermediate. This intermediate then undergoes further reactions to produce aldehydes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,4-Trimethylpent-2-ene
- 3,3,4-Trimethylpent-1-ene
- 2,2,3-Trimethylpent-3-ene
Uniqueness
3,4,4-Trimethylpent-1-ene is unique due to its specific branching and the position of the double bond. This structural arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Eigenschaften
IUPAC Name |
3,4,4-trimethylpent-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6-7H,1H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPVNOMJIDZBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334717 |
Source


|
| Record name | 1-Pentene, 3,4,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
564-03-4 |
Source


|
| Record name | 1-Pentene, 3,4,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
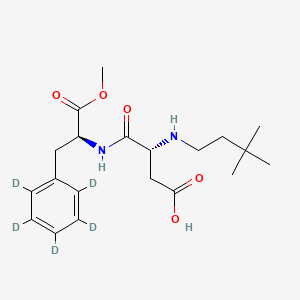

![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)
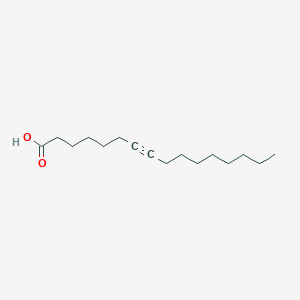
![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)

